molecular formula C22H20N2O2 B6038959 N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide

N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B6038959
M. Wt: 344.4 g/mol
InChI Key: KSRVBKHNRGTQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes involved in tumor growth and inflammation. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. It has also been shown to reduce inflammation in animal models. Additionally, it has been demonstrated to improve cognitive function in animal studies, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for research on N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide. One potential area of study is its use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders. Furthermore, the development of more efficient synthesis methods and the exploration of its potential applications in other fields such as materials science and catalysis are also areas of interest for future research.

Synthesis Methods

The synthesis of N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 8-quinolinylmethyl chloride with 1-benzofuran-2-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal, and subsequent reaction with trimethylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N,3,5-trimethyl-N-(8-quinolinylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and cancer research. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

N,3,5-trimethyl-N-(quinolin-8-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-9-10-19-18(12-14)15(2)21(26-19)22(25)24(3)13-17-7-4-6-16-8-5-11-23-20(16)17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRVBKHNRGTQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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